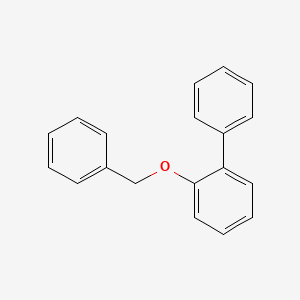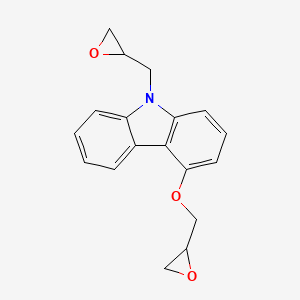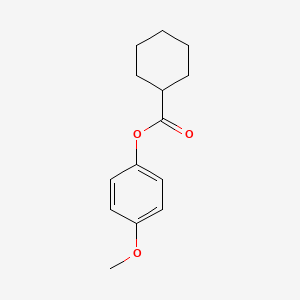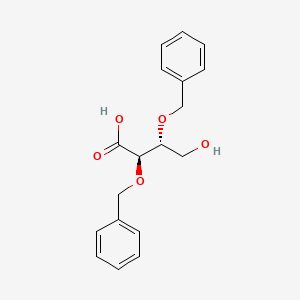
4-(4-Benzyloxyphenyl)butanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Benzyloxyphenyl)butanol is an organic compound that features a butanol group attached to a benzyloxyphenyl moiety This compound is of interest due to its unique structural properties, which combine the characteristics of both alcohols and aromatic ethers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)butanol typically involves the following steps:
Preparation of 4-Benzyloxybenzaldehyde: This can be achieved by the reaction of 4-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as sodium hydroxide.
Reduction to this compound: The aldehyde group in 4-benzyloxybenzaldehyde is reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Benzyloxyphenyl)butanol can undergo various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aromatic ring can undergo hydrogenation in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing aldehydes to alcohols.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in the presence of a base.
Major Products Formed
Oxidation: 4-(4-Benzyloxyphenyl)butanoic acid.
Reduction: 4-(4-Benzyloxyphenyl)butane.
Substitution: Various substituted benzyloxyphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Benzyloxyphenyl)butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(4-Benzyloxyphenyl)butanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Methoxyphenyl)butanol: Similar structure but with a methoxy group instead of a benzyloxy group.
4-(4-Hydroxyphenyl)butanol: Similar structure but with a hydroxy group instead of a benzyloxy group.
4-(4-Ethoxyphenyl)butanol: Similar structure but with an ethoxy group instead of a benzyloxy group.
Uniqueness
4-(4-Benzyloxyphenyl)butanol is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and influence its reactivity compared to other similar compounds. This structural feature can also affect its interactions with biological targets and its overall chemical behavior.
Eigenschaften
CAS-Nummer |
130783-40-3 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
4-(4-phenylmethoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C17H20O2/c18-13-5-4-6-15-9-11-17(12-10-15)19-14-16-7-2-1-3-8-16/h1-3,7-12,18H,4-6,13-14H2 |
InChI-Schlüssel |
WCNQWIWLMNNLSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



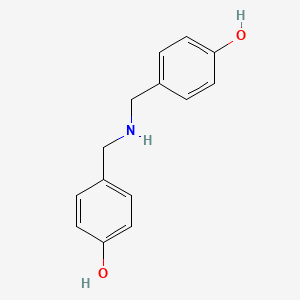

![(3R,5S)-5-(6-cyclopropyl-10-fluoro-7,8-dihydrobenzo[k]phenanthridin-8-yl)-3,5-dihydroxypentanoic acid](/img/structure/B13444821.png)
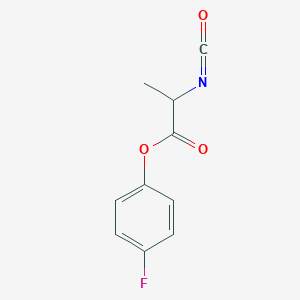

![methyl (1S,2R,3R,5R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride](/img/structure/B13444836.png)
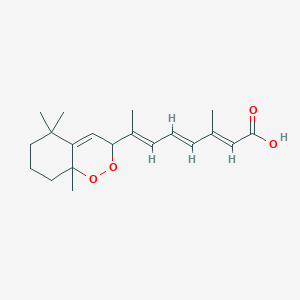
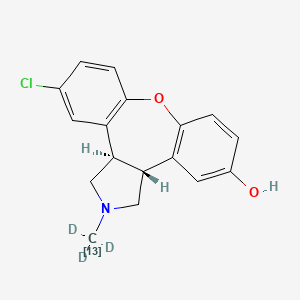
![2-[Methyl(oxan-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13444850.png)
